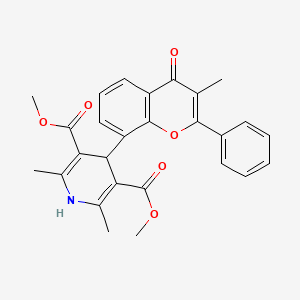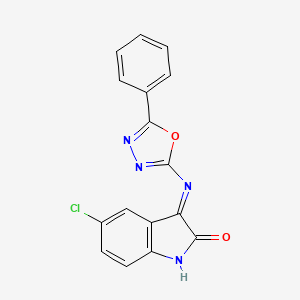
2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a synthetic organic compound that belongs to the class of indolinone derivatives It is characterized by the presence of a chloro group at the 5-position, a phenyl-substituted oxadiazole ring, and an imino group attached to the indolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Indolinone: The oxadiazole derivative is then coupled with an indolinone precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
科学的研究の応用
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
作用機序
The mechanism of action of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and physiological responses.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Chloro-3-(5-methyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 5-Chloro-3-(5-ethyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 5-Chloro-3-(5-phenyl-1,2,4-oxadiazol-2-ylimino)-2-indolinone
Uniqueness
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is unique due to the specific substitution pattern on the oxadiazole ring and the indolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
84640-85-7 |
|---|---|
分子式 |
C16H9ClN4O2 |
分子量 |
324.72 g/mol |
IUPAC名 |
(3E)-5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H9ClN4O2/c17-10-6-7-12-11(8-10)13(14(22)18-12)19-16-21-20-15(23-16)9-4-2-1-3-5-9/h1-8H,(H,18,19,21,22) |
InChIキー |
JOSMSLJPCYPXJJ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


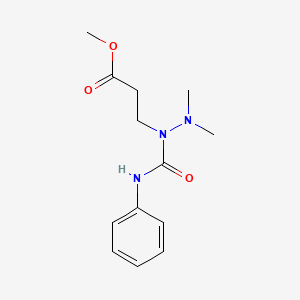
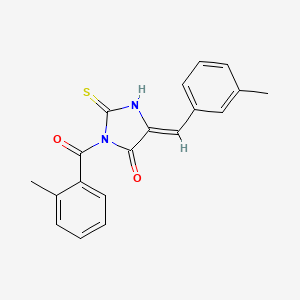
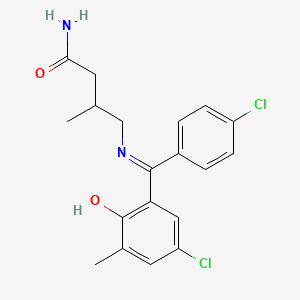
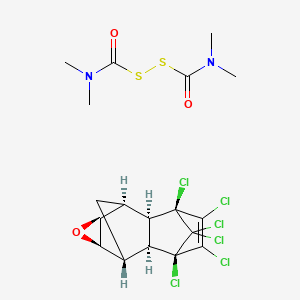
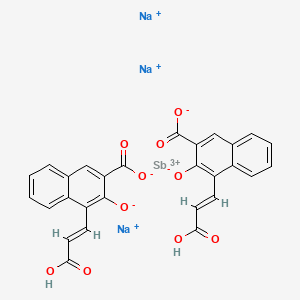

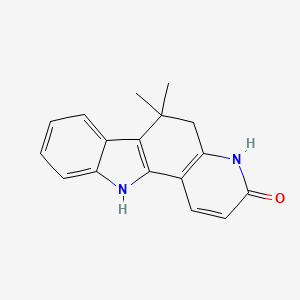
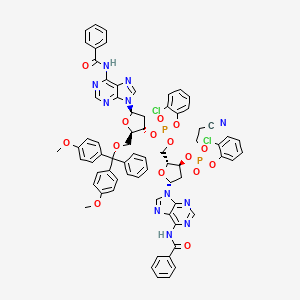
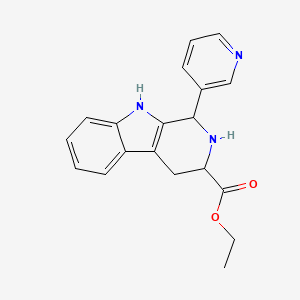
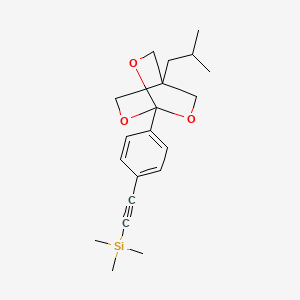
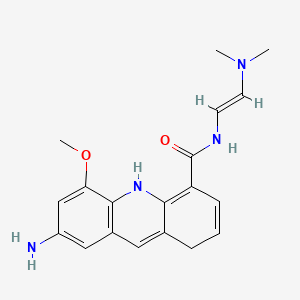
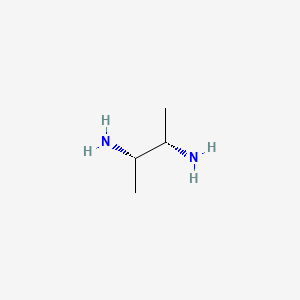
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
